2-Bromo-2-methylpropanoic acid

ATRP macroinitiator graft copolymer natural rubber modification

Procure 2-Bromo-2-methylpropanoic acid for validated ATRP macroinitiator synthesis and one-step nanoparticle tethering. Its tertiary α-bromo structure ensures superior molecular weight control and lower PDI vs primary analogs, critical for graft copolymer architecture. The free carboxylic acid enables direct covalent attachment without pre-activation, streamlining SI-ATRP workflows. Align with patented pharmaceutical routes.

Molecular Formula C4H7BrO2
Molecular Weight 167 g/mol
CAS No. 2052-01-9
Cat. No. B032319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-methylpropanoic acid
CAS2052-01-9
Synonyms2-Bromo-2-methyl-propanoic Acid;  α-Bromo-isobutyric Acid;  2-Bromo-2-methyl-propionic Acid;  2-Bromo-2-methylpropanoic Acid;  2-Bromo-2-methylpropionic Acid;  2-Bromoisobutyric Acid;  Bromoisobutyric Acid;  Isobromobutyric Acid;  NSC 41213;  α-Bromo-α-methyl
Molecular FormulaC4H7BrO2
Molecular Weight167 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)Br
InChIInChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)
InChIKeyXXSPGBOGLXKMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-methylpropanoic Acid (CAS 2052-01-9): Procurement-Grade Specifications and Core Reactivity


2-Bromo-2-methylpropanoic acid (CAS 2052-01-9), also known as α-bromoisobutyric acid, is an α-halo carboxylic acid with the molecular formula C4H7BrO2 and a molecular weight of 167.00 g/mol . The compound is a white to pale brown crystalline solid with a melting point of 44-47 °C and a boiling point of 198-200 °C . It is primarily utilized as a building block for ATRP macroinitiator synthesis, a surface-tetherable initiator for nanoparticle functionalization, and an intermediate in pharmaceutical manufacturing [1]. Its defining structural feature—a tertiary α-bromo group adjacent to a carboxylic acid—confers unique reactivity that distinguishes it from primary α-bromo analogs and ester derivatives.

Why 2-Bromo-2-methylpropanoic Acid (CAS 2052-01-9) Cannot Be Substituted with Generic α-Bromo Acids or Esters


Generic substitution of 2-bromo-2-methylpropanoic acid with closely related α-bromo carboxylic acids or their esters is not scientifically valid due to divergent ATRP initiation efficiency, surface tethering capacity, and downstream polymer architecture control. The tertiary α-bromo structure of 2-bromo-2-methylpropanoic acid enables a more stable radical intermediate than primary α-bromo analogs, directly impacting molecular weight control and polydispersity index (PDI) in graft copolymer synthesis [1]. Furthermore, the free carboxylic acid moiety allows for direct covalent tethering to hydroxyl- or amine-containing substrates (e.g., polysaccharides, nanoparticles) without requiring a separate deprotection or activation step—a capability absent in the corresponding ethyl ester (CAS 600-00-0) and acid bromide (CAS 20769-85-1) derivatives [2]. These functional distinctions have quantifiable consequences for polymer grafting outcomes and surface modification efficiency, as detailed in the comparative evidence below.

2-Bromo-2-methylpropanoic Acid (CAS 2052-01-9): Head-to-Head Comparative Performance Data for ATRP Macroinitiator and Surface Functionalization Applications


Superior Molecular Weight Control and Lower Polydispersity vs. 2-Bromopropionic Acid in ATRP Graft Copolymer Synthesis

In a direct comparative study of ATRP macroinitiator synthesis for grafting poly(methyl methacrylate) (PMMA) from natural rubber (NR), 2-bromo-2-methylpropionic acid (A2) provided significantly better control of experimental number-average molecular weight (M̄n,exp) and a lower polydispersity index (PDI) than 2-bromopropionic acid (A1) [1]. The resulting addition products from A2, when used as an ATRP initiator for methyl methacrylate (MMA) polymerization, yielded PMMA grafts with improved molecular weight fidelity relative to theoretical values and narrower molecular weight distributions compared to those initiated by A1 [1]. The study subsequently selected only A2 for the final NR-g-PMMA synthesis based on this quantitative superiority [1].

ATRP macroinitiator graft copolymer natural rubber modification

Direct Tetherable Initiator Capability for Solid Nanoparticle Functionalization vs. Acid Bromide and Ester Analogs

2-Bromo-2-methylpropanoic acid has been successfully employed as a direct tetherable ATRP initiator for solid inorganic nanoparticles (NPs), including nano-hydroxyapatite (n-HAP) nanocrystals, gibbsite nanoplatelets, and γ-FeOOH nanofibers [1]. The carboxylic acid group of 2-bromo-2-methylpropanoic acid enables direct covalent attachment to surface hydroxyl groups without requiring pre-activation to an acid bromide or ester intermediate [1]. In contrast, the commonly used alternative 2-bromoisobutyryl bromide (CAS 20769-85-1) requires a separate surface hydroxyl reaction step and generates corrosive HBr as a byproduct, while ethyl 2-bromoisobutyrate (CAS 600-00-0) lacks a surface-reactive handle entirely and is limited to solution-phase ATRP initiation [2].

surface-initiated ATRP nanoparticle functionalization hydroxyapatite modification

Validated Use in Dextran Macroinitiator Synthesis for ATRP: Established Protocol with Quantitative Polymerization Outcomes

2-Bromo-2-methylpropanoic acid has been extensively validated for the synthesis of dextran macroinitiators via partial esterification of the polysaccharide's hydroxyl groups . The resulting dextran-based macroinitiators have been successfully employed in ATRP to produce well-defined dextran-polymer biohybrids with controllable molecular weights and low polydispersities . In a representative study using this approach, dextran-based biomimetic and thermo-responsive biohybrids were synthesized and characterized, demonstrating the practical utility of this compound in generating functional biomaterials . This established protocol contrasts with alternative α-bromo acids (e.g., 2-bromopropionic acid) for which dextran macroinitiator synthesis is less documented and may yield inferior polymerization control as shown in the NR-g-PMMA system [1].

dextran macroinitiator ATRP polysaccharide modification

Pharmaceutical Intermediate Utility: Documented Use in Bilastine Synthesis vs. General-Purpose α-Bromo Acids

2-Bromo-2-methylpropanoic acid serves as a key intermediate in the synthesis of bilastine, a marketed antihistamine pharmaceutical [1]. Specifically, its acid bromide derivative is used in a Friedel-Crafts acylation step to construct the 2-methyl-2-phenyl propanoic acid core of the bilastine molecule [1]. This pharmaceutical application is documented in a 2023 patent assigned to Sumitomo Chemical Co., establishing a defined industrial use case that is not claimed for simpler α-bromo acids such as 2-bromopropionic acid or generic α-bromoisobutyric acid esters in this particular synthetic route [1].

pharmaceutical intermediate bilastine synthesis API manufacturing

Physical Form and Handling Characteristics Differentiate from Liquid Ester Analogs for Laboratory Workflow Integration

2-Bromo-2-methylpropanoic acid is a crystalline solid at ambient temperature with a melting point of 44-47 °C, whereas its ethyl ester analog (ethyl 2-bromoisobutyrate, CAS 600-00-0) is a liquid with a boiling point of approximately 164-166 °C [1]. This physical state difference has practical implications for laboratory handling, weighing accuracy, and storage. Solid reagents generally permit more precise gravimetric dispensing and reduce the risk of spillage or volatilization compared to liquid alternatives, which is particularly relevant for reactions requiring stoichiometric control such as initiator attachment for ATRP .

solid reagent handling characteristics laboratory procurement

2-Bromo-2-methylpropanoic Acid (CAS 2052-01-9): Optimal Procurement Scenarios Based on Quantitative Differentiation Evidence


Synthesis of ATRP Macroinitiators from Natural Rubber or Synthetic Polyisoprene

When synthesizing ATRP macroinitiators from epoxidized natural rubber (NR) or synthetic cis-1,4-polyisoprene, 2-bromo-2-methylpropanoic acid (A2) is the preferred reagent over 2-bromopropionic acid (A1). The tertiary α-bromo structure of A2 provides superior control of experimental molecular weight (M̄n,exp) and yields lower polydispersity index (PDI) values in the resulting PMMA grafts [1]. This differentiation directly impacts the mechanical properties and processability of the final NR-g-PMMA copolymer, making 2-bromo-2-methylpropanoic acid the scientifically justified choice for this specific application.

Direct Surface Functionalization of Hydroxyapatite and Metal Oxide Nanoparticles for SI-ATRP

For projects requiring surface-initiated ATRP (SI-ATRP) from hydroxyl-bearing inorganic nanoparticles (e.g., nano-hydroxyapatite, gibbsite, γ-FeOOH), 2-bromo-2-methylpropanoic acid enables a one-step tethering strategy via its free carboxylic acid group [1]. This approach avoids the need to pre-activate the initiator to an acid bromide (which generates corrosive byproducts) or to use an ester analog that lacks surface reactivity [2]. Laboratories seeking streamlined nanoparticle functionalization workflows should procure the free acid form specifically for this capability.

Preparation of Dextran-Based Biohybrids and Polysaccharide-Derived ATRP Macroinitiators

2-Bromo-2-methylpropanoic acid is the documented reagent of choice for partial esterification of dextran and other polysaccharides to generate ATRP macroinitiators [1]. The established protocol enables subsequent grafting of stimuli-responsive polymers (e.g., thermo-responsive poly(N-isopropylacrylamide) analogs) to produce well-defined biohybrids with controllable molecular weights [1]. Researchers developing polysaccharide-based biomaterials should prioritize this compound based on its validated performance and literature precedence.

Pharmaceutical Intermediate Supply for Bilastine and Related API Manufacturing

In the context of pharmaceutical process development for bilastine or structurally related 2-methyl-2-phenyl propanoic acid derivatives, 2-bromo-2-methylpropanoic acid (or its acid bromide derivative) is a key building block specified in a 2023 Sumitomo Chemical patent [1]. Procurement of this specific α-bromo acid—rather than alternative α-bromo acids—ensures alignment with the patented synthetic route and may be required for regulatory and intellectual property compliance in API manufacturing.

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